VEGFR-2 Kinase Inhibitory Potency: Class-Level Inference from 3-Methyl-2-oxoquinoxaline Acetamide Congeners
No direct VEGFR-2 IC₅₀ data are available for the target compound. However, class-level inference can be drawn from Abdelall et al. (2025), who evaluated ten 3-methyl-2-oxoquinoxaline acetamide and hydrazide derivatives (compounds 7–16) in a standardized VEGFR-2 inhibition assay. The most potent acetamide-bearing congener (compound 10) achieved a VEGFR-2 IC₅₀ of 0.139 ± 0.005 μM, comparable to the reference drug sorafenib [1]. The 4-methylpyridin-2-yl moiety in the target compound provides an additional heteroaromatic hydrogen bond acceptor not present in compound 10 (which bears a benzohydrazide terminus), potentially enabling distinct hinge-region contacts in the VEGFR-2 ATP pocket. This inference is supported by docking studies in the same publication, which showed that quinoxaline acetamide derivatives engage the kinase hinge via the quinoxalinone carbonyl and the acetamide linker, while the terminal aryl group occupies the hydrophobic back pocket [1]. Users should commission confirmatory VEGFR-2 profiling for this specific compound prior to procurement for kinase-targeted applications.
| Evidence Dimension | VEGFR-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct data available for target compound |
| Comparator Or Baseline | Closest published congener (compound 10, benzohydrazide acetamide): IC₅₀ = 0.139 ± 0.005 μM; Sorafenib reference: IC₅₀ ≈ 0.05–0.10 μM (literature range) |
| Quantified Difference | Cannot be quantified for target compound; class range spans 0.139 μM to >10 μM across ten congeners |
| Conditions | VEGFR-2 enzyme inhibition assay; recombinant human VEGFR-2; ATP concentration at Km; incubation 60 min; luminescence readout (Abdelall et al., 2025) |
Why This Matters
For procurement decisions, the 3-methyl-2-oxoquinoxaline core demonstrates nanomolar VEGFR-2 inhibition potential, but the terminal substituent (here 4-methylpyridin-2-yl) is the primary driver of potency and selectivity; users must not assume that any acetamide analog from this series will replicate the activity of published congeners.
- [1] Abdelall EKA, et al. Novel quinoxaline derivatives as promising cytotoxic agents: structure-based design, in silico studies, VEGFR-2 inhibition, and PI3K/AKT/mTOR pathway modulation. Bioorganic Chemistry. 2025;166:109116. doi:10.1016/j.bioorg.2025.109116. View Source
